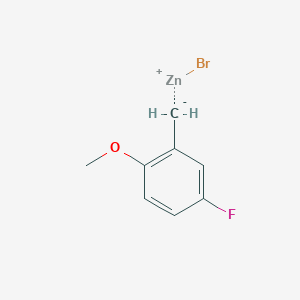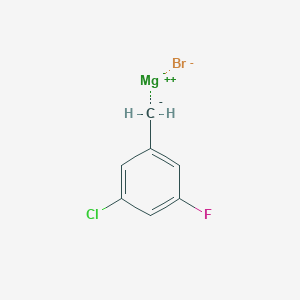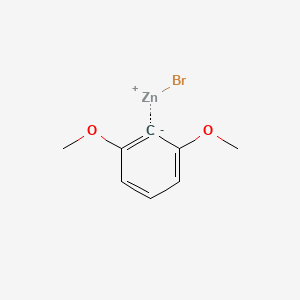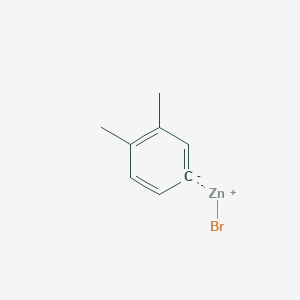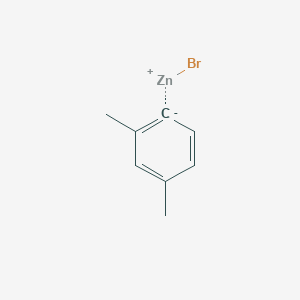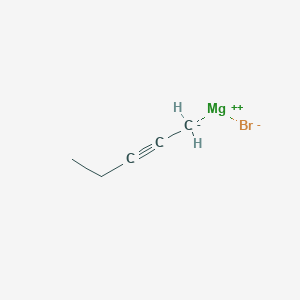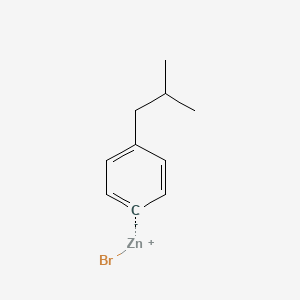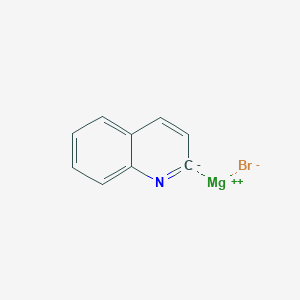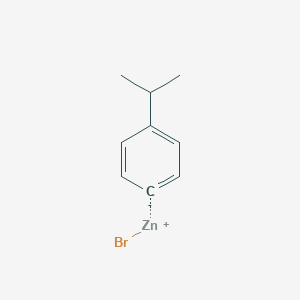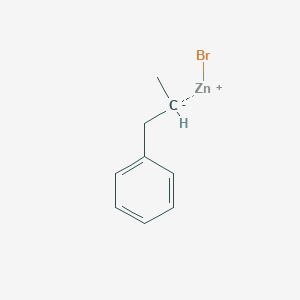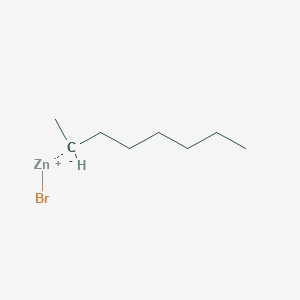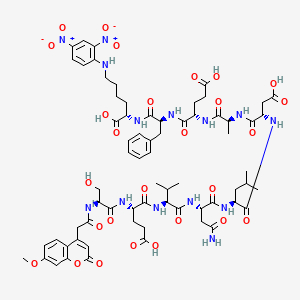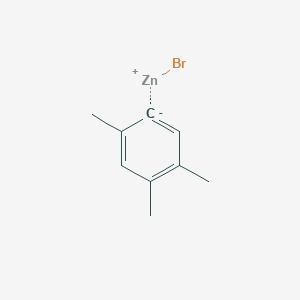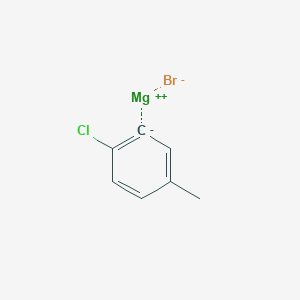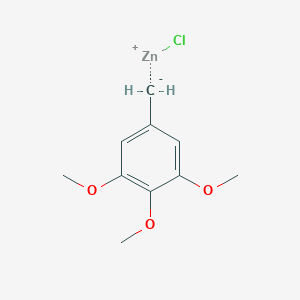
3,4,5-Trimethoxybenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzylzinc chloride: is an organozinc compound that features a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a benzyl group bonded to zinc chloride
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing 3,4,5-Trimethoxybenzylzinc chloride involves the reaction of 3,4,5-Trimethoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation.
Transmetalation: Another method involves the transmetalation of 3,4,5-Trimethoxybenzylmagnesium chloride with zinc chloride. This reaction is usually carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or transmetalation processes, optimized for efficiency and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4,5-Trimethoxybenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides are common electrophiles used in reactions with this compound.
Catalysts: Palladium or nickel catalysts are frequently employed in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Benzyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,4,5-Trimethoxybenzylzinc chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: This compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
Mechanism: The reactivity of 3,4,5-Trimethoxybenzylzinc chloride is primarily due to the presence of the zinc-carbon bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to react with various electrophiles.
Molecular Targets and Pathways:
Nucleophilic Attack: The nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new bonds.
Catalytic Cycles: In coupling reactions, the compound participates in catalytic cycles involving palladium or nickel, facilitating the formation of complex structures.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzylmagnesium chloride: Similar in structure but contains a magnesium atom instead of zinc.
3,4,5-Trimethoxybenzyl lithium: Another related compound with lithium instead of zinc.
Uniqueness:
Reactivity: 3,4,5-Trimethoxybenzylzinc chloride offers a unique balance of reactivity and stability compared to its magnesium and lithium counterparts.
Applications: Its use in palladium-catalyzed cross-coupling reactions is particularly noteworthy, providing access to a wide range of complex organic molecules.
Properties
IUPAC Name |
chlorozinc(1+);5-methanidyl-1,2,3-trimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O3.ClH.Zn/c1-7-5-8(11-2)10(13-4)9(6-7)12-3;;/h5-6H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXCOURYZSPKFE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[CH2-].Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
